molecular formula C10H5ClN2S B11887900 2-Chlorothiazolo[4,5-h]isoquinoline CAS No. 35317-81-8

2-Chlorothiazolo[4,5-h]isoquinoline

Cat. No.: B11887900
CAS No.: 35317-81-8
M. Wt: 220.68 g/mol
InChI Key: IORGSQCYQBFZPG-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[4,5-h]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines This compound is characterized by a fused ring system consisting of a thiazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorothiazolo[4,5-h]isoquinoline typically involves multiple steps starting from 3-aminoisoquinoline. The process includes the following steps :

    Reaction with Potassium Thiocyanate and Bromine: 3-aminoisoquinoline is reacted with potassium thiocyanate and bromine to form 3-amino-4-thiocyanatoisoquinoline.

    Cyclization with Hydrochloric Acid: The intermediate is then cyclized using hydrochloric acid to yield 2-aminothiazolo[4,5-h]isoquinoline.

    Sandmeyer Reaction: The 2-aminothiazolo[4,5-h]isoquinoline undergoes a Sandmeyer reaction to introduce the chlorine atom, resulting in this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure efficiency, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazolo[4,5-h]isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoloisoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chlorothiazolo[4,5-h]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chlorothiazolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research .

Comparison with Similar Compounds

  • 2-Hydroxythiazolo[4,5-c]isoquinoline
  • 2-Hydroxythiazolo[5,4-c]isoquinoline
  • Thiazolo[4,5-b]pyridines

Comparison: 2-Chlorothiazolo[4,5-h]isoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its hydroxy analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGSQCYQBFZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295218
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-81-8
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35317-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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